N-(2-methoxyethyl)-1-methylpiperidin-4-amine
Overview
Description
N-(2-methoxyethyl)-1-methylpiperidin-4-amine is a compound that falls within the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Piperidine derivatives are often explored for their potential as pharmaceutical agents due to their structural similarity to natural alkaloids and their ability to interact with biological targets .
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various methods. For instance, the Mannich reaction is a common approach used to synthesize such compounds, as demonstrated in the synthesis of 2,6-bis(4-methoxyphenyl)piperidin-4-one derivatives . Methylation is another crucial step in the synthesis of N-methylated piperidine derivatives, which can be performed using methanol at room temperature in the presence of a photocatalyst . These methods provide efficient routes to obtain piperidine derivatives with different substituents, which can significantly influence their biological activities.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry . Conformational analysis of piperidine derivatives, such as the study of trans and cis isomers of N-trifluoroacetyl-2-methoxy-4-methylpiperidine, reveals the presence of chair conformations and the barriers to amide bond rotation, which are important for understanding their chemical behavior and interactions with biological targets .
Chemical Reactions Analysis
Piperidine derivatives can undergo a range of chemical reactions. For example, N-methylpiperidine-derived compounds can participate in [2 + 2] cycloadditions with ketenes to produce β-lactams . The reactivity of these compounds can also be influenced by N-oxidation and N-quaternization, which affect the chemical shifts observed in NMR spectroscopy . These reactions are significant for the modification and functionalization of piperidine derivatives for various applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and substituents. Hindered amine stabilizers, which are piperidine derivatives, have been analyzed for their homogeneity and purity using temperature-programmed liquid chromatography, indicating the complexity of these compounds and the importance of analytical methods for their characterization . Additionally, the effects of N-oxidation and N-quaternization on the NMR chemical shifts of N-methylpiperidine-derived compounds provide insights into the electronic environment of the nitrogen atom and the influence of different substituents on the piperidine ring .
Scientific Research Applications
Electrocatalysis and Oxidation of Amines
N-(2-methoxyethyl)-1-methylpiperidin-4-amine is utilized in the electrocatalysis and oxidation of amines. A study by Kashiwagi et al. (1999) discusses the effectiveness of methylpiperidin-N-oxyl (TEMPO), a related compound, as a redox mediator in the oxidation of amines. This has applications in various fields such as biosensors and display devices (Kashiwagi et al., 1999).
Synthesis and Characterization of Manganese(II) Complexes
The compound plays a role in the synthesis and structural study of manganese(II) complexes. Wu et al. (2004) explored the synthesis and magnetism of various manganese(II) complexes using ligands derived from N-(2-methoxyethyl)-1-methylpiperidin-4-amine. This research contributes to the understanding of coordination chemistry and magnetism in metal complexes (Wu et al., 2004).
Kinetic and Product Study of Reactions with Singlet Oxygen
The compound is involved in studies of reactions with singlet oxygen. Baciocchi et al. (2006) investigated the kinetics and products of reactions between a series of α-methyl-substituted N-methylpiperidines and singlet oxygen. This study provides insights into the importance of steric and electronic effects in such reactions (Baciocchi et al., 2006).
Corrosion Inhibition
In the field of corrosion science, N-(2-methoxyethyl)-1-methylpiperidin-4-amine derivatives have been examined for their properties as corrosion inhibitors. Babić-Samardžija et al. (2005) investigated the inhibiting effects of various N-heterocyclic amines, including compounds related to N-(2-methoxyethyl)-1-methylpiperidin-4-amine, on iron corrosion. Their work contributes to understanding the role of these compounds in protecting metals from corrosion (Babić-Samardžija et al., 2005).
Phase Separation in Aqueous Solutions
The compound is also studied in the context of liquid-liquid phase separation in amine-water-CO2 systems. Coulier et al. (2017) examined the phase separation temperatures in aqueous solutions of N-methylpiperidine and 2-methylpiperidine as a function of CO2 dissolution, providing important data for understanding the chemical reactions in such systems (Coulier et al., 2017).
Safety And Hazards
The safety data sheet for a related compound, “Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide”, provides some general safety precautions. These include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment2. However, the specific safety and hazard information for “N-(2-methoxyethyl)-1-methylpiperidin-4-amine” is not available.
Future Directions
The future directions for research involving “N-(2-methoxyethyl)-1-methylpiperidin-4-amine” are not explicitly mentioned in the available literature. However, related fields such as oligonucleotide therapeutics and RNA interference (RNAi) have seen significant advancements and hold promise for future research91011.
properties
IUPAC Name |
N-(2-methoxyethyl)-1-methylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-11-6-3-9(4-7-11)10-5-8-12-2/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYMRSNKBLZRJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375488 | |
Record name | N-(2-methoxyethyl)-1-methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-1-methylpiperidin-4-amine | |
CAS RN |
416887-38-2 | |
Record name | N-(2-methoxyethyl)-1-methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Methoxyethyl)-1-methylpiperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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